molecular formula C19H16N2O7 B15155114 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate

Cat. No.: B15155114
M. Wt: 384.3 g/mol
InChI Key: FFOBAOWSRYZAJV-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and dimethoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16N2O7

Molecular Weight

384.3 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C19H16N2O7/c1-23-13-5-4-12(8-15(13)24-2)19(22)25-9-17-20-18(21-28-17)11-3-6-14-16(7-11)27-10-26-14/h3-8H,9-10H2,1-2H3

InChI Key

FFOBAOWSRYZAJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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